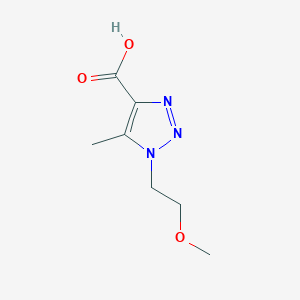![molecular formula C17H27NO3Si B8583981 benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate](/img/structure/B8583981.png)
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H27NO3Si It is characterized by the presence of an azetidine ring, a benzyl group, and a tert-butyldimethylsilyl (TBS) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . The presence of the TBS protecting group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the molecule and allowing for selective reactions at desired sites . The azetidine ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- 3-{[(tert-butyldimethylsilyl)oxy]methyl}azetidine
Uniqueness
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate is unique due to the combination of its azetidine ring and the TBS protecting group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H27NO3Si |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO3Si/c1-17(2,3)22(4,5)21-15-11-18(12-15)16(19)20-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Clé InChI |
CWGNHRHKWPAPHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
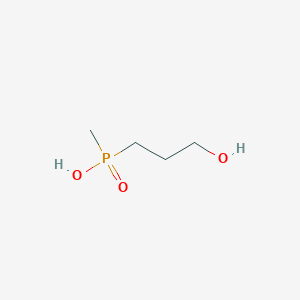
![N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride](/img/structure/B8583910.png)
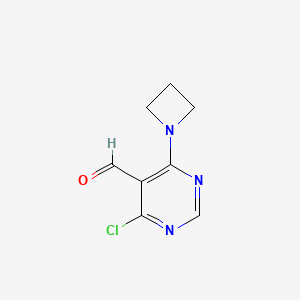
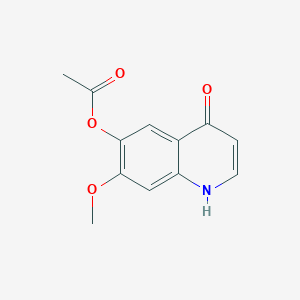

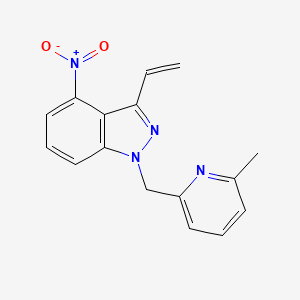

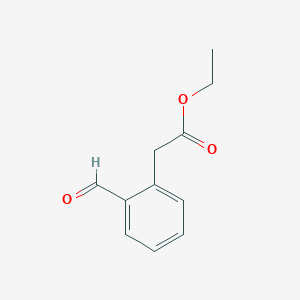
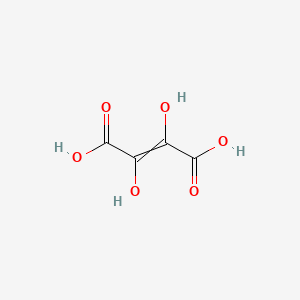
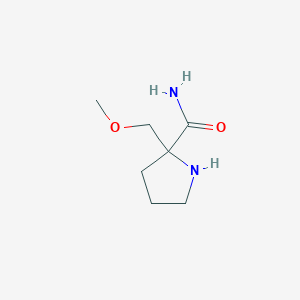
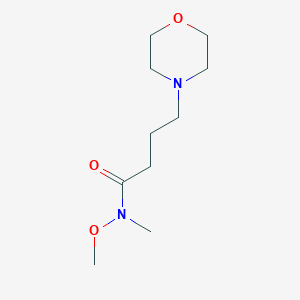

![8-chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B8583986.png)
